molecular formula C21H26N2O5S B2858822 2-methoxy-4,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922103-11-5

2-methoxy-4,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2858822
CAS No.: 922103-11-5
M. Wt: 418.51
InChI Key: GDPZKQDHJDEUJC-UHFFFAOYSA-N
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Description

2-methoxy-4,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O5S and its molecular weight is 418.51. The purity is usually 95%.
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Properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-13-9-18(27-6)19(10-14(13)2)29(25,26)22-15-7-8-17-16(11-15)23(5)20(24)21(3,4)12-28-17/h7-11,22H,12H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPZKQDHJDEUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the critical steps and considerations for synthesizing this compound with high purity?

The synthesis typically involves constructing the tetrahydrobenzo[b][1,4]oxazepine core followed by sulfonamide coupling. Key steps include:

  • Cyclization : Precise temperature control (e.g., 60–80°C) and inert atmospheres to minimize side reactions during oxazepine ring formation .
  • Sulfonation : Use of sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) to introduce the benzenesulfonamide group .
  • Purification : Chromatography (e.g., silica gel or HPLC) and recrystallization to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substituents and detects stereochemical impurities .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry and crystal packing effects .

Q. How should researchers design initial biological activity screens for this compound?

Prioritize assays based on structural analogs:

  • Enzyme Inhibition : Test against kinases (e.g., SYK) or proteases using fluorescence-based assays .
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Contradictions often arise from dynamic effects or impurities:

  • Variable Temperature NMR : Identifies conformational exchange broadening (e.g., rotamers in the oxazepine ring) .
  • 2D NMR (COSY, NOESY) : Maps through-space interactions to distinguish regioisomers .
  • DFT Calculations : Predicts chemical shifts and coupling constants to validate assignments .

Q. What strategies mitigate low yields in sulfonamide coupling reactions?

  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amine intermediates .
  • Catalysis : Use DMAP or Cu(I) salts to accelerate sulfonyl transfer .
  • In Situ Activation : Generate sulfonyl chlorides from sulfonic acids using PCl₅ or SOCl₂ .

Q. How do substituent variations (e.g., methoxy vs. chloro groups) impact bioactivity?

  • Electron-Withdrawing Groups (Cl) : Enhance binding to hydrophobic enzyme pockets (e.g., SYK inhibition in ).
  • Methoxy Groups : Improve solubility but may reduce membrane permeability .
  • Comparative QSAR Models : Use molecular docking (AutoDock Vina) to correlate substituent effects with IC₅₀ values .

Q. What experimental approaches address discrepancies between in vitro and in vivo efficacy?

  • Metabolic Stability Assays : Incubate with liver microsomes to identify rapid degradation .
  • Prodrug Strategies : Mask polar groups (e.g., esterify methoxy) to enhance bioavailability .
  • Pharmacokinetic Profiling : Measure Cmax and t½ in rodent models to optimize dosing .

Methodological Notes

  • Stereochemical Purity : Chiral HPLC (e.g., Chiralpak® columns) is mandatory for isolating enantiomers, as racemic mixtures can confound bioactivity data .
  • Data Reproducibility : Document reaction conditions (e.g., ramp rates, degassing protocols) to minimize batch-to-batch variability .
  • Contradiction Resolution : Cross-validate spectral data with computational tools (Gaussian, ACD/Labs) before structural reassignment .

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